![molecular formula C6H4N2O4 B1595576 4,5-Pyrimidinedicarboxylic acid CAS No. 54001-63-7](/img/structure/B1595576.png)
4,5-Pyrimidinedicarboxylic acid
Overview
Description
4,5-Pyrimidinedicarboxylic acid is a heterocyclic organic compound with the molecular formula C6H4N2O4. It has a molecular weight of 168.11 g/mol . The IUPAC name for this compound is pyrimidine-4,5-dicarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The InChI string representation of the molecule isInChI=1S/C6H4N2O4/c9-5(10)3-1-7-2-8-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12)
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 168.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 100 Ų .Scientific Research Applications
Chemistry and Biological Significance
4,5-Pyrimidinedicarboxylic acid and its derivatives, like pyrimido[4,5-d]pyrimidines, are significant in both chemistry and biology. They are known for their synthesis methods, reactivities, and particularly their applications in the medical and pharmaceutical fields. These compounds are useful in the construction of biological components and drugs due to their unique chemical structures and reactivities (Monier et al., 2019).
Synthesis and Crystal Structure
The derivative 5-hydroxymethylpyrimidine, found in DNA and natural bioactive compounds, is synthesized by reducing appropriate esters. Its crystal structure and cytotoxic properties against various cell lines have been studied, demonstrating its potential in medical applications (Stolarczyk et al., 2021).
Medicinal Chemistry and Drug Discovery
Thiazolo[4,5-d]pyrimidines, closely related to this compound, have been developed for therapeutic purposes. They have shown a broad range of pharmacological activities, highlighting their significance in medicinal research (Kuppast & Fahmy, 2016).
Nonlinear Optical Properties
The pyrimidine ring, a part of these derivatives, is significant in nonlinear optics (NLO) fields due to its presence in DNA and RNA. The NLO properties of certain pyrimidine derivatives have been studied, indicating their potential in optoelectronic applications (Hussain et al., 2020).
Safety and Hazards
The safety data sheet for 4,5-Pyrimidinedicarboxylic acid suggests that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . It is also recommended to use personal protective equipment as required .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to play a crucial role in numerous disease conditions . They can influence many cellular pathways necessary for the proper functioning of cells .
Mode of Action
Pyrimidine derivatives are known to interact with various cellular targets, affecting their function and leading to changes in cellular processes .
Biochemical Pathways
Pyrimidines are essential components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . They are involved in the synthesis of the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .
Pharmacokinetics
Understanding the dose-concentration-effect relationship is crucial for any drug, as it lays the foundation for dosing regimen design and rational clinical application .
properties
IUPAC Name |
pyrimidine-4,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-7-2-8-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMKWGOYWYBPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326724 | |
Record name | 4,5-Pyrimidinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54001-63-7 | |
Record name | 4,5-Pyrimidinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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